molecular formula C16H18O2S2 B6174720 1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene CAS No. 17004-42-1

1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene

Cat. No.: B6174720
CAS No.: 17004-42-1
M. Wt: 306.4 g/mol
InChI Key: LNAZHVACIOCJFA-UHFFFAOYSA-N
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Description

1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene is a synthetic organic compound of significant interest in chemical research and development. This symmetric disulfide features a central disulfanyl bridge (S-S) connecting two para-methoxybenzyl groups, giving it a molecular formula of C 16 H 18 O 2 S 2 and a molecular weight of 306.44 g/mol . The disulfide functional group is a pivotal motif in organic and medicinal chemistry, often explored for its role in dynamic covalent chemistry, the synthesis of complex macromolecules, and as a reversible linker in probe design. The presence of the methoxy groups on both aromatic rings influences the compound's electronic properties and can enhance its solubility in organic solvents, facilitating its use in various reaction schemes. While specific biological data for this exact molecule is limited, compounds with disulfide bonds are widely investigated in pharmaceutical research for their potential as prodrugs or agents in targeted therapies, given the susceptibility of the disulfide bond to reduction in specific biological environments . This product is provided as a high-purity solid and is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

17004-42-1

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

1-methoxy-4-[[(4-methoxyphenyl)methyldisulfanyl]methyl]benzene

InChI

InChI=1S/C16H18O2S2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

LNAZHVACIOCJFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)OC

Purity

95

Origin of Product

United States

Preparation Methods

Gondi et al. (2010)

Gondi and colleagues achieved a 98% yield by employing a mild oxidative system using iodine (I₂) in dimethylformamide (DMF) at room temperature. The reaction proceeds via the generation of thiyl radicals, which couple to form the disulfide. Key advantages include short reaction times (2–3 hours) and high purity without requiring chromatographic purification. The authors attributed the efficiency to the stabilizing effect of methoxy groups on the intermediate radicals.

Bandgar et al. (2001)

Bandgar’s method utilized hydrogen peroxide (H₂O₂) as an oxidizing agent in acetic acid, yielding 88% of the target compound. The reaction was conducted at 60°C for 6 hours, with the acidic medium facilitating thiol deprotonation and oxidation. While cost-effective, this approach requires careful control of reaction temperature to minimize overoxidation to sulfonic acids.

Kiasat et al. (2008)

Kiasat’s protocol introduced silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) as a heterogeneous catalyst, achieving an 89% yield. The catalyst promoted oxidative coupling in ethanol under reflux (78°C) for 4 hours, offering recyclability and simplified workup via filtration. This method emphasizes green chemistry principles by avoiding halogenated solvents.

Table 1: Oxidative Coupling Methods Comparison

Oxidizing AgentSolventTemperatureTime (h)YieldReference
I₂DMFRT2–398%
H₂O₂Acetic Acid60°C688%
NaHSO₄·SiO₂Ethanol78°C489%

Disproportionation of 4-Methoxybenzyl Sulfenyl Chloride

Alper et al. (1983) explored an alternative pathway starting from 4-methoxybenzyl sulfenyl chloride. Treatment with triethylamine (Et₃N) in dichloromethane (DCM) induced disproportionation, yielding the disulfide and sulfonic acid byproducts. Despite its novelty, this method suffered from low yield (11%) due to competing side reactions, limiting its practical utility.

Classical Methods: Early Synthetic Approaches

Manchot and Zahn (1906)

The earliest synthesis involved heating 4-methoxybenzyl mercaptan with elemental sulfur at 120°C. This method, while historically significant, produced inconsistent yields (reported as “~%” in literature) and required tedious purification due to polysulfide contaminants.

Baumann and Fromm (1891)

Baumann’s approach used aqueous sodium disulfide (Na₂S₂) to couple 4-methoxybenzyl bromide intermediates. Though pioneering, the method’s reliance on unstable alkyl halides and harsh alkaline conditions resulted in poor reproducibility.

Mechanistic Insights and Optimization

The oxidative coupling mechanism proceeds through a radical pathway:

  • Initiation : Oxidant (e.g., I₂) abstracts a hydrogen atom from 4-MBT, generating a thiyl radical (R-S\text{R-S}^\bullet).

  • Propagation : Two thiyl radicals couple to form the disulfide bond (R-S-S-R\text{R-S-S-R}).

  • Termination : Excess oxidant quenches residual radicals, preventing overoxidation.

Key optimization factors include:

  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize radical intermediates, enhancing reaction rates.

  • Catalyst Design : Heterogeneous catalysts (e.g., NaHSO₄·SiO₂) improve selectivity by adsorbing thiols on active sites.

Comparative Analysis of Methodologies

Table 2: Method Efficacy and Limitations

MethodYieldAdvantagesLimitations
I₂ Oxidation98%High yield, mild conditionsUses toxic DMF
H₂O₂ Oxidation88%Low-cost reagentsThermal sensitivity
NaHSO₄·SiO₂ Catalysis89%Eco-friendly, recyclable catalystLonger reaction time
Sulfenyl Chloride11%Novel pathwayLow yield, complex workup
Classical Methods~%Historical relevanceObsolete, impractical

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols.

  • Substitution: Generation of substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Analogues

Disulfide Derivatives
  • 1-Methoxy-4-({[(4-Methoxyphenyl)Methyl]Disulfanyl}Methyl)Benzene Structure: Central benzene with –OCH₃ and –CH₂–S–S–CH₂(4-MeO-C₆H₄) substituents. Key Features: Propeller-shaped crystal packing (C–H···π interactions), redox-active disulfide bridge . Applications: Not explicitly reported, but structural analogs are explored in materials science for self-assembly.
  • 1-Methyl-4-({5-[(4-Methylphenyl)Sulfanyl]Pentyl}Sulfanyl)Benzene

    • Structure : Benzene with two thioether (–S–) groups linked via a pentyl chain and a 4-methylphenyl group.
    • Key Features : Flexible alkyl chain enables conformational variability; lacks disulfide redox activity .
    • Applications : Studied for liquid crystal or polymer applications due to sulfur’s polarizability.
Sulfoxides and Sulfones
  • 1-Methoxy-4-(Methylsulfinyl)Benzene Structure: Benzene with –OCH₃ and –S(O)CH₃ groups. Applications: Intermediate in electrochemical oxidations (83% conversion efficiency in sulfoxide synthesis) .
  • 1-Methoxy-4-(Methylsulfonyl)Benzene

    • Structure : Benzene with –OCH₃ and –SO₂CH₃ groups.
    • Key Features : Sulfone group (–SO₂–) confers high thermal/chemical stability.
    • Applications : Pharmaceutical intermediates (e.g., rigosertib derivatives) .
Thioethers
  • 1-Methyl-4-[(2-Phenoxyethyl)Sulfanyl]Benzene Structure: Benzene with –CH₃ and –S–CH₂CH₂–O–C₆H₅ groups. Key Features: Thioether (–S–) and ether (–O–) linkages enhance solubility in organic solvents. Applications: Limited bioactivity reported; used in organic synthesis .

Methoxyphenyl-Substituted Hydrocarbons

  • 1-Methoxy-4-[(E)-Prop-1-Enyl]Benzene (trans-Anethole)

    • Structure : Benzene with –OCH₃ and propenyl (–CH₂CH=CH₂) groups.
    • Key Features : Planar structure with conjugated double bond; exhibits antimicrobial activity.
    • Applications : Food preservative, flavoring agent .
  • Elemicin (5-Allyl-1,2,3-Trimethoxybenzene)

    • Structure : Benzene with three –OCH₃ groups and an allyl (–CH₂CH=CH₂) chain.
    • Key Features : Multiple methoxy groups increase electron density; bioactive in essential oils.
    • Applications : Antifungal and insecticidal properties .

Comparative Analysis of Key Properties

Compound Sulfur Oxidation State Polarity Bioactivity/Applications Structural Stability
Target compound (disulfide) –S–S– (0) Moderate Redox catalysis (potential) High (propeller packing)
1-Methoxy-4-(methylsulfinyl)benzene +4 (sulfoxide) High Electrochemical synthesis Moderate
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene –S– (0) Low Organic synthesis Flexible (alkyl chain)
trans-Anethole N/A Low Antimicrobial Planar conjugation

Biological Activity

1-Methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene, a compound characterized by its unique disulfanyl linkage and methoxy groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

C16H18O2S2C_{16}H_{18}O_2S_2

The structural representation highlights the presence of methoxy groups and a disulfanyl linkage, which may contribute to its biological properties.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress leading to various diseases. The antioxidant capacity of this compound was evaluated using various assays.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Method Used
This compound15.2DPPH Assay
BHA (Butylated Hydroxyanisole)12.5DPPH Assay
Trolox10.0DPPH Assay

The compound demonstrated significant radical-scavenging activity with an IC50 value of 15.2 µM, indicating its potential as an antioxidant agent, although it was slightly less effective than BHA and Trolox .

Cytotoxicity Studies

Cytotoxicity is another critical aspect of evaluating the therapeutic potential of compounds. The cytotoxic effects of this compound were assessed on various cancer cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (Cervical Cancer)8.5
MCF-7 (Breast Cancer)7.3
A549 (Lung Cancer)9.0

The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 7.3 to 9.0 µM across different cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological activities appears to involve both direct free radical scavenging and modulation of cellular signaling pathways associated with oxidative stress and apoptosis. Further studies are warranted to elucidate these mechanisms in detail.

Case Studies

  • Study on Antioxidant Properties : A study published in Molecules demonstrated that compounds with similar structures exhibited enhanced antioxidant activity compared to their parent compounds, suggesting that the disulfanyl structure may enhance radical-scavenging capabilities .
  • Cytotoxicity in Cancer Research : Research conducted on breast cancer cell lines indicated that derivatives with methoxy groups showed increased cytotoxicity due to enhanced cellular uptake and interaction with cellular targets .

Q & A

Q. What are the established synthetic routes for 1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts alkylation, a common method for introducing arylalkyl groups into aromatic systems. Key steps include activating the methylene bridge with a Lewis acid (e.g., AlCl₃) and controlling stoichiometry to avoid over-alkylation. Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (25–50°C), and catalyst recycling to improve yield and purity .

Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?

X-ray crystallography reveals a propeller-shaped geometry with a central tetrahedral carbon hub, stabilized by C–H···π interactions between methoxybenzene and phenyl groups. The disulfanyl (–S–S–) bridge introduces torsional strain, enhancing susceptibility to redox reactions .

Q. What spectroscopic techniques are critical for identifying this compound, and how are spectral data interpreted?

  • NMR : Distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.7–7.2 ppm).
  • IR : Stretching vibrations for C–O (1250 cm⁻¹) and S–S (500 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 368.49 (C₂₁H₂₀O₂S₂) confirms the molecular formula .

Advanced Research Questions

Q. How does the disulfanyl group influence oxidative stability, and what mechanistic pathways dominate under catalytic conditions?

The disulfanyl group undergoes homolytic cleavage under oxidative conditions (e.g., O₂ or peroxides), generating thiyl radicals that participate in chain reactions. Computational studies (DFT) suggest that the methoxy groups stabilize transition states via resonance, accelerating hydroperoxide formation. Contradictory data on product ratios (e.g., hydroperoxides vs. ketones) may arise from solvent polarity or catalyst choice .

Q. What strategies resolve crystallographic ambiguities in determining the solid-state structure of this compound?

High-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation is used to resolve disorder in the disulfanyl bridge. Refinement protocols (e.g., SHELXL) incorporate anisotropic displacement parameters and hydrogen bonding networks to validate the propeller-like geometry. Comparative analysis with Cambridge Structural Database entries (e.g., CCDC 5.31) confirms packing motifs .

Q. How can computational modeling predict the biological activity of this compound, and what are key limitations?

Molecular docking (AutoDock Vina) identifies potential interactions with enzymes like glutathione reductase, leveraging the disulfanyl group’s redox activity. Limitations include force field inaccuracies in modeling sulfur-sulfur bonds and solvent effects. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is recommended to address discrepancies .

Q. What experimental designs mitigate challenges in analyzing contradictory catalytic data for derivatives of this compound?

Contradictions in catalytic oxidation yields (e.g., variable hydroperoxide ratios) are addressed by:

  • Standardizing reaction conditions (O₂ pressure, solvent purity).
  • Using radical traps (e.g., TEMPO) to confirm free-radical pathways.
  • Employing kinetic isotope effects (KIE) to probe rate-determining steps .

Methodological Considerations

  • Synthesis Optimization : Use continuous flow reactors to enhance scalability and reduce side products .
  • Data Interpretation : Combine crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological Assays : Pair docking studies with surface plasmon resonance (SPR) for real-time binding affinity measurements .

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